Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and an ethyl ester group at the 4-position of the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Esterification: Finally, the carboxylic acid group at the 4-position is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using more efficient catalysts or reaction conditions .
Chemical Reactions Analysis
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-fluoro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C9H8IN3O2 |
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Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)5-3-4-11-8-6(5)7(10)12-13-8/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
DHBHQBDTQWRXKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=NC2=NNC(=C12)I |
Origin of Product |
United States |
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